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molecular formula C11H19NO2 B1279512 N-Boc-3-Methylenepiperidine CAS No. 276872-89-0

N-Boc-3-Methylenepiperidine

Cat. No. B1279512
M. Wt: 197.27 g/mol
InChI Key: CENNZHRFKNCIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249154B2

Procedure details

To a mixture of triphenylmethylphosphonium iodide (22.14 g) in toluene (135 ml) was added potassium tert-butanolate (5.32 g). The solution turned to orange. Then N-Boc-3-piperidone (6.0 g) in toluene (66 ml) was dropped into the solution under argon, at 30° C. The reaction was filtered and washed with water (200 ml, 2×) and then diluted by HCl (1M), dried with anhydrous sodium sulfate. The solution was purified by flash chromatography (silica gel, PE:EA=15:1) to obtain N-Boc-3-methylenepiperidine as an oil (4.2 g).
Name
triphenylmethylphosphonium iodide
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C1([C:8]([PH3+])([C:15]2[CH:20]=C[CH:18]=[CH:17][CH:16]=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(C)(C)C.[K+].[C:28]([N:35]1CCCC(=O)C1)([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29]>C1(C)C=CC=CC=1>[C:28]([N:35]1[CH2:18][CH2:17][CH2:16][C:15](=[CH2:20])[CH2:8]1)([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29] |f:0.1,2.3|

Inputs

Step One
Name
triphenylmethylphosphonium iodide
Quantity
22.14 g
Type
reactant
Smiles
[I-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
135 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C)(C)(C)[O-].[K+]
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)=O
Name
Quantity
66 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with water (200 ml, 2×)
ADDITION
Type
ADDITION
Details
diluted by HCl (1M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solution was purified by flash chromatography (silica gel, PE:EA=15:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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